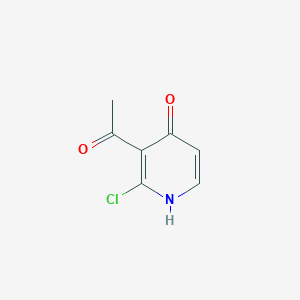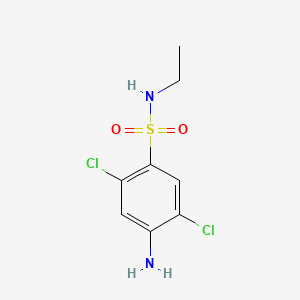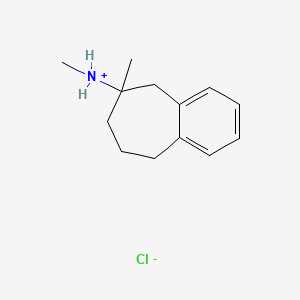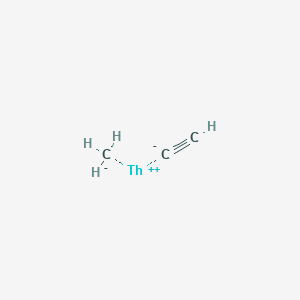![molecular formula C11H15NOS B13765903 4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde](/img/structure/B13765903.png)
4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde is a heterocyclic compound that features a unique structure combining a thieno and pyrrole ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of palladium-catalyzed oxidative C-H/C-H coupling reactions . This method allows for the formation of the thieno-pyrrole ring system with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
化学反応の分析
Types of Reactions
4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic thieno-pyrrole ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde has several applications in scientific research:
作用機序
The mechanism by which 4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde exerts its effects is primarily through its ability to participate in electron transfer processes. The thieno-pyrrole ring system allows for efficient electron delocalization, making it an excellent candidate for use in electronic materials. The molecular targets and pathways involved include interactions with other conjugated systems and participation in charge transfer processes.
類似化合物との比較
Similar Compounds
Thieno[3,4-c]pyrrole-4,6-dione: This compound shares a similar thieno-pyrrole structure and is used in organic photovoltaics.
Thieno[3,4-c]pyrrole-4,6-dione-based conjugated polymers: These polymers are also explored for their electronic properties and applications in solar cells.
Uniqueness
4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic properties. The presence of four methyl groups at positions 4 and 6 enhances its stability and electron-donating ability, making it particularly suitable for use in high-performance electronic materials.
特性
分子式 |
C11H15NOS |
|---|---|
分子量 |
209.31 g/mol |
IUPAC名 |
4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C11H15NOS/c1-10(2)8-5-7(6-13)14-9(8)11(3,4)12-10/h5-6,12H,1-4H3 |
InChIキー |
HDJJPPBGICUCHZ-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(C(N1)(C)C)SC(=C2)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanone, 1,2-diphenyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B13765821.png)
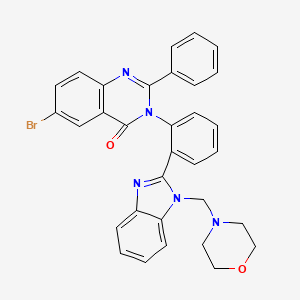
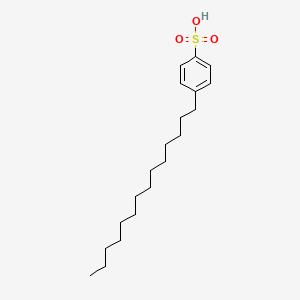

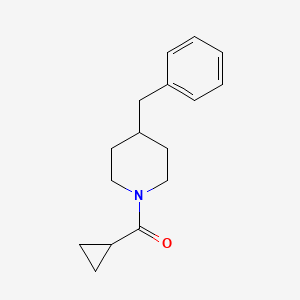
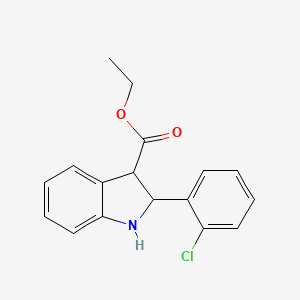
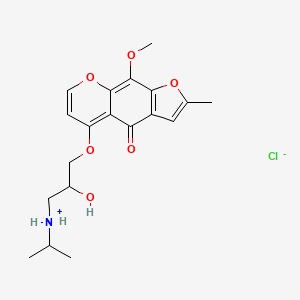
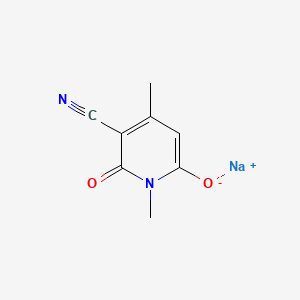
![9,10-Anthracenedione, 1,4-bis[(3-chlorophenyl)amino]-](/img/structure/B13765882.png)
